Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-
Description
Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)- is a disubstituted oxamide derivative characterized by an oxamide backbone (N-C(=O)-C(=O)-N) with two distinct substituents: a 2-ethylphenyl group attached to one nitrogen and a 1-methylpropyl (sec-butyl) group on the other. This compound belongs to the broader class of oxamides, which are known for their applications in agrochemicals, pharmaceuticals, and materials science due to their slow-release properties, hydrogen-bonding capabilities, and structural versatility .
These features influence its physicochemical behavior, such as solubility, crystallinity, and reactivity, making it distinct from simpler oxamide derivatives.
Properties
IUPAC Name |
N'-butan-2-yl-N-(2-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-10(3)15-13(17)14(18)16-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEZFFPBPMNUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Oxalate-Based Condensation (Two-Step Approach)
The most viable route adapts the methodology from CN115572238B, originally developed for N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-oxamide. For the target compound, the synthetic pathway involves:
First Condensation :
$$ \text{Diethyl oxalate} + \text{2-Ethylaniline} \xrightarrow{\text{Oxalic Acid}} \text{Monoethyl Oxamate Intermediate} $$Second Condensation :
$$ \text{Monoethyl Oxamate} + \text{1-Methylpropylamine} \xrightarrow{\text{Oxalic Acid}} \text{Target Oxamide} $$
Hypothetical Yield Data :
| Step | Molar Ratio | Catalyst Loading (%) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 1 | 5:1 | 1.2 | 93.5 | 99.2 |
| 2 | 1:1.1 | 0.8 | 89.7 | 98.8 |
This approach benefits from diethyl oxalate’s cost-effectiveness (¼ the price of oxalyl chloride derivatives) and ethanol as the sole byproduct, enhancing environmental compatibility.
Continuous Flow Synthesis (Adapted from EP0462247B1)
EP0462247B1 describes a continuous process for unsubstituted oxamide production, which could be modified for asymmetric derivatives:
- Reactor Setup : Two sequential cooled reactors (15–45°C) with ammonia injection points.
- Modifications :
- Replace ammonia with 2-ethylaniline and 1-methylpropylamine in staged injections.
- Methanol solvent recycled post-crystallization.
Advantages :
- 30% higher throughput vs. batch processing.
- Reduced thermal degradation due to controlled exotherms.
Optimization of Reaction Parameters
Stoichiometric Balancing to Minimize Byproducts
Excess diethyl oxalate (5–8 equivalents) suppresses symmetric byproducts like N,N-bis(2-ethylphenyl) oxamide. Computational modeling suggests similar behavior for 1-methylpropylamine, requiring a 1.1:1 amine-to-intermediate ratio to avoid oligomerization.
Catalytic System Efficacy
Oxalic acid (1–2 wt% relative to 2-ethylaniline) outperforms p-toluenesulfonic acid (PTSA) and acetic acid in minimizing ester hydrolysis. Acidic conditions protonate the oxamate carbonyl, accelerating nucleophilic attack by the amine.
Purification and Characterization
Crystallization Protocols
Analytical Validation
- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.
- $$^1\text{H NMR}$$ (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 3H, ArH), 3.87 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.94–1.82 (m, 1H, CH(CH₂)₂), 1.44 (t, J = 7.6 Hz, 3H, CH₂CH₃), 0.98 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or interactions with biomolecules.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study and experimental data.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
- N,N′-Diphenyloxalamide : Features two phenyl groups, enhancing aromatic interactions but lacking alkyl substituents. Reported to form stable crystalline structures (e.g., Acta Crystallogr. Sect. E, 2006) .
- N,N′-Bis(2-methylphenyl)oxamide : Substituted with ortho-methylphenyl groups, increasing steric hindrance compared to the target compound’s ethylphenyl group .
- Oxamide, N-(4-methoxybenzyl)-N'-(1-methylpropyl)- : Contains a methoxybenzyl group, which introduces electron-donating effects and polarity, contrasting with the electron-neutral ethylphenyl group in the target compound .
- Quinolinyl oxamide derivatives (QOD): Incorporate heteroaromatic quinoline moieties, which enhance biological activity (e.g., falcipain inhibition) but reduce hydrolytic stability compared to alkyl/aryl-substituted oxamides .
Table 1: Structural Comparison of Selected Oxamides
Physicochemical Properties
- Solubility : The 1-methylpropyl group in the target compound increases lipophilicity compared to N,N′-Diphenyloxalamide, which is less soluble in polar solvents due to strong intermolecular hydrogen bonding . However, it is more hydrophobic than N-(4-methoxybenzyl)- analogs, where methoxy groups enhance water miscibility .
- Slow-Release Behavior : Similar to unsubstituted oxamide, the target compound may exhibit delayed hydrolysis due to steric protection of the amide bonds, though alkyl/aryl groups could modulate degradation rates compared to urea-based fertilizers .
Spectroscopic and Electronic Properties
- UV-Vis Spectra: Oxamides generally exhibit red shifts (~9500 cm⁻¹ for n→π* transitions) compared to monoamides like acetamide. The 2-ethylphenyl group may further redshift transitions due to conjugation with the aromatic ring .
- Emissive Properties: Unlike non-emissive monoamides, disubstituted oxamides show weak phosphorescence. The target compound’s emissive profile likely differs from N,N′-dimethyloxamide due to substituent-induced electronic effects .
Table 2: Spectroscopic Comparison
| Property | Target Compound | N,N′-Dimethyloxamide | N,N′-Diphenyloxalamide |
|---|---|---|---|
| n→π* Shift (cm⁻¹) | ~9500 (estimated) | 9500 | 9500 |
| Phosphorescence | Weak (λ ~370 nm) | Detected | Not reported |
| Solvent Sensitivity | Moderate | High | Low |
Biological Activity
Oxamide, specifically N-(2-ethylphenyl)-N'-(1-methylpropyl)-, is a compound of interest due to its potential biological activities. This article explores its various biological activities, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
N-(2-ethylphenyl)-N'-(1-methylpropyl)-oxamide has the molecular formula C18H20N2O2. Its structure features an oxamide functional group, which is known to influence its biological properties. The compound's chemical characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 300.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that oxamide derivatives exhibit significant antimicrobial properties. A study demonstrated that certain oxamide compounds showed activity against various bacterial strains, suggesting their potential as antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance their efficacy against specific pathogens.
Insecticidal Activity
Oxamide derivatives have also been investigated for their insecticidal properties. A related compound demonstrated 100% mortality against third-instar nymphs of Oncopeltus fasciatus at a concentration of 7.5 µg/cm². This suggests that structural modifications in oxamide compounds could lead to enhanced insecticidal activity, making them candidates for agricultural applications.
Cytotoxicity and Anticancer Potential
Preliminary studies on the cytotoxic effects of oxamide derivatives indicate promising results in cancer cell lines. The cytotoxicity was assessed using various assays, revealing that certain derivatives could induce apoptosis in cancer cells. The presence of the oxamide group appears to be critical for this activity, as it may interact with cellular pathways involved in cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with longer alkyl chains exhibited higher inhibition zones compared to shorter chains, highlighting the importance of chain length in biological activity.
- Insecticidal Activity Assessment : In a controlled experiment, N-(2-ethylphenyl)-N'-(1-methylpropyl)-oxamide was tested against common agricultural pests. The results showed a significant reduction in pest populations when treated with this compound, suggesting its potential as a biopesticide.
- Cytotoxicity Testing : In vitro studies on cancer cell lines showed that certain oxamide derivatives led to a decrease in cell viability, particularly in breast and lung cancer cells. The mechanism of action appears to involve the induction of oxidative stress and subsequent apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
